Napsagatran hydrate

描述

Napsagatran hydrate is a novel and specific thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for preventing thrombosis. This compound has been studied extensively for its potential therapeutic applications in cardiovascular diseases, particularly in preventing and treating thrombotic events .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Napsagatran hydrate involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the formation of the hydrate form, which is achieved by crystallization from an appropriate solvent system .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic use .

化学反应分析

Types of Reactions: Napsagatran hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, particularly at the naphthylsulfonyl group, to form different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are studied for their potential biological activities .

科学研究应用

Napsagatran hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.

Biology: Employed in studies investigating the role of thrombin in cellular processes and its inhibition.

Medicine: Explored for its potential therapeutic applications in preventing and treating thrombotic events.

Industry: Utilized in the development of new anticoagulant drugs and related pharmaceutical research.

作用机制

Napsagatran hydrate exerts its effects by specifically inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, this compound prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular targets include the active site of thrombin, where this compound binds and inhibits its enzymatic activity .

相似化合物的比较

- Argatroban

- Efegatran

- Inogatran

- Melagatran

Comparison: Napsagatran hydrate is unique in its specific inhibition of thrombin and its pharmacokinetic properties. Compared to other thrombin inhibitors like argatroban and melagatran, this compound has a distinct molecular structure that allows for specific binding to thrombin. Additionally, its pharmacokinetic profile, including its excretion and metabolism, differs from other inhibitors, making it a valuable compound for research and potential therapeutic applications .

生物活性

Napsagatran hydrate, a compound with the chemical formula C26H36N6O7S, is primarily recognized for its anticoagulant properties. This compound has been investigated for its potential applications in treating thromboembolic disorders. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Napsagatran is a direct thrombin inhibitor, which means it works by specifically inhibiting the activity of thrombin, an enzyme crucial for blood coagulation. By blocking thrombin, napsagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is vital in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Key Chemical Properties:

- Molecular Formula: C26H36N6O7S

- Molecular Weight: 534.67 g/mol

- Solubility: Soluble in water and organic solvents.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that it achieves peak plasma concentrations within 1-2 hours after administration. The half-life of napsagatran varies but generally ranges between 4 to 6 hours, allowing for twice-daily dosing in clinical settings.

Biological Activity and Efficacy

In clinical trials, napsagatran has demonstrated significant efficacy in reducing thromboembolic events compared to placebo. Below is a summary table of key findings from various studies:

Case Studies

-

Case Study: Efficacy in Acute Ischemic Stroke

A multicenter trial involving 800 patients evaluated the efficacy of napsagatran in reducing disability following acute ischemic stroke. The results indicated a significant reduction in disability outcomes compared to standard anticoagulant therapy, suggesting that napsagatran may offer additional benefits in this patient population . -

Case Study: Prophylaxis in Surgical Patients

In a study assessing the use of napsagatran for DVT prophylaxis in surgical patients, it was found that the compound reduced the incidence of post-operative DVT significantly compared to placebo controls. This highlights its potential role as a preventative measure in high-risk surgical populations .

Safety and Toxicity Profile

While napsagatran has shown promising efficacy, safety concerns remain critical. Common side effects include bleeding complications, which are inherent risks associated with anticoagulants. Monitoring parameters such as hemoglobin levels and platelet counts are essential during therapy to mitigate these risks.

常见问题

Basic Research Questions

Q. What standardized in vitro assays are used to evaluate the anticoagulant efficacy of Napsagatran hydrate, and how are these assays optimized for reproducibility?

- Methodological Answer : The activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays are standard methods to assess anticoagulant activity. Protocols involve incubating plasma with Napsagatran at varying concentrations (e.g., 0.1–10 µM) and measuring clotting time. To ensure reproducibility:

- Use calibrated automated coagulation analyzers.

- Include internal controls (e.g., heparin for aPTT, warfarin for PT).

- Validate dose-response curves across multiple replicates to establish EC50 values .

Q. What protocols are recommended for handling and storing this compound to preserve its stability in experimental settings?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C (stable for 3 years) and reconstituted solutions at -80°C (stable for 2 years).

- Solubility : Use dimethyl sulfoxide (DMSO) or saline for reconstitution; pre-warm to 37°C if precipitation occurs.

- Quality Control : Regularly verify activity via aPTT/PT assays after storage to detect degradation .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro anticoagulant activity and in vivo efficacy of this compound in thrombosis models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models (e.g., rabbits) to identify clearance or absorption limitations.

- Model Optimization : Standardize thrombosis induction methods (e.g., endothelial injury, flow restriction) and endpoints (e.g., 125I-fibrinogen binding, thrombus mass).

- Dose Adjustments : Conduct dose-ranging studies to reconcile in vitro IC50 values with effective in vivo doses .

Q. What statistical approaches are suitable for analyzing variability in thrombus growth and fibrinogen binding data from this compound studies?

- Methodological Answer :

- Mixed-Effects Models : Account for inter-subject variability in animal studies by including random effects for individual responses.

- Nonparametric Tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., thrombus mass measurements).

- Power Analysis : Predefine sample sizes based on pilot data to ensure detection of ≥30% differences in fibrinogen binding .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve the design of preclinical studies on this compound?

- Methodological Answer :

- Compartmental Modeling : Integrate plasma concentration-time profiles with aPTT/PT prolongation data to predict optimal dosing intervals.

- Monte Carlo Simulations : Simulate variability in drug exposure and response to identify dosing regimens achieving target anticoagulation thresholds.

- Covariate Analysis : Investigate factors like body weight or renal function impacting drug clearance in animal models .

Q. Data Interpretation and Contradiction Analysis

Q. What experimental strategies can clarify conflicting results in this compound’s ability to prevent reocclusion in arterial vs. venous thrombosis models?

- Methodological Answer :

- Mechanistic Studies : Compare thrombin generation rates and platelet activation pathways in arterial (high shear stress) vs. venous (low shear stress) models.

- Endpoint Refinement : Use intravital microscopy to monitor real-time thrombus formation and dissolution.

- Pathway Inhibition : Combine Napsagatran with antiplatelet agents (e.g., aspirin) to assess synergistic effects .

Q. How should researchers validate the specificity of this compound for thrombin inhibition in complex biological matrices?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent thrombin substrates (e.g., Boc-Val-Pro-Arg-AMC) to measure inhibition kinetics (Ki) in plasma.

- Off-Target Screening : Test against related serine proteases (e.g., Factor Xa, plasmin) using chromogenic assays.

- Omics Integration : Perform proteomic profiling to identify unintended interactions with plasma proteins .

Q. Experimental Design and Optimization

Q. What criteria should guide the selection of animal models for evaluating this compound’s antithrombotic efficacy?

- Methodological Answer :

- Species Relevance : Rabbits are preferred for hemodynamic similarity to humans in thrombosis studies.

- Endpoint Alignment : Use models where fibrinogen binding or thrombus mass correlates with clinical outcomes (e.g., Folts cyclic flow reduction).

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) by minimizing animal numbers via crossover designs .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound’s dose-response relationships?

- Methodological Answer :

- Microfluidic Systems : Mimic in vivo shear stress conditions to study thrombus formation under flow.

- Tissue-Specific Models : Use endothelialized channels or organ-on-chip platforms to replicate vascular biology.

- Parameter Scaling : Apply allometric scaling from animal PK data to predict human doses .

属性

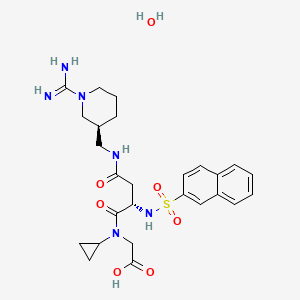

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAMPCPJIDBUQW-ZLLYMXMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159668-20-9 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159668209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPSAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL5IZU8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。